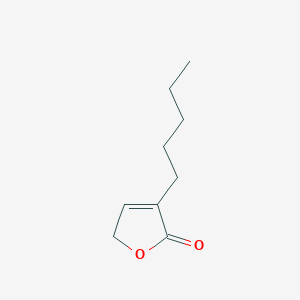

3-Pentylfuran-2(5H)-one

Description

Structure

3D Structure

Properties

CAS No. |

62527-72-4 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

4-pentyl-2H-furan-5-one |

InChI |

InChI=1S/C9H14O2/c1-2-3-4-5-8-6-7-11-9(8)10/h6H,2-5,7H2,1H3 |

InChI Key |

DFNNFRGJLWPYPR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CCOC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Pentylfuran 2 5h One and Analogous 3 Alkyl 2 5h Furanones

De Novo Cyclization Strategies for the 2(5H)-Furanone Ring System

The construction of the 2(5H)-furanone skeleton from acyclic precursors, known as de novo synthesis, is a primary focus of synthetic efforts. These strategies can be broadly categorized into metal-catalyzed and organocatalytic approaches, each offering unique advantages in terms of efficiency, selectivity, and substrate scope.

Metal-Catalyzed Cycloaddition and Cyclocarbonylation Reactions

Transition metal catalysis provides powerful tools for the formation of the furanone ring through various mechanisms, including cycloadditions and carbonylative cyclizations. These methods often proceed under mild conditions with high atom economy.

Palladium-catalyzed reactions are highly effective for constructing lactone frameworks. A notable method involves the chlorocyclocarbonylation of allenols for the synthesis of 3-alkyl-2(5H)-furanones. acs.orgresearchgate.net This reaction utilizes a palladium(II) catalyst, such as palladium chloride (PdCl₂), in the presence of an oxidant like copper(II) chloride (CuCl₂), under a carbon monoxide (CO) atmosphere. acs.orgresearchgate.net

The reaction proceeds with high regioselectivity, where the chlorine atom is introduced at the terminal position of the allene (B1206475) moiety, and the lactone ring is formed between the central carbon of the allene and the hydroxyl oxygen. researchgate.net This methodology has been successfully applied to both 2,3-allenols and 3,4-allenols, yielding γ-lactones (2(5H)-furanones) and δ-lactones (5,6-dihydropyran-2-ones), respectively. researchgate.net The use of readily available optically active allenols allows for the synthesis of chiral 3-chloromethyl-2(5H)-furanones with high enantiomeric excess. researchgate.net

Table 1: Overview of Palladium(II)-Catalyzed Chlorocyclocarbonylation

| Feature | Description |

|---|---|

| Substrates | 2,3-Allenols, 3,4-Allenols |

| Catalyst System | PdCl₂ with CuCl₂ as an oxidant |

| Key Reagent | Carbon Monoxide (CO) |

| Products | 3-Chloromethyl-2(5H)-furanones, 3-Chloromethyl-5,6-dihydropyran-2-ones |

| Key Feature | High regioselectivity and applicability to asymmetric synthesis. researchgate.net |

Rhodium(II) catalysts are renowned for their ability to mediate reactions involving diazo compounds and carbenes. A sophisticated approach for the synthesis of furanone derivatives involves the Rh(II)-catalyzed oxy-alkynylation of acceptor-acceptor carbenes. organic-chemistry.orgnih.gov This method allows for the efficient synthesis of C2-quaternary alkyne-substituted 3(2H)-furanones under mild conditions. organic-chemistry.orgnih.gov

The reaction employs ethynylbenziodoxolone (EBX) reagents as the alkyne source. organic-chemistry.org The proposed mechanism involves a tandem process initiated by the formation of a rhodium-stabilized carbenoid, which undergoes nucleophilic attack, followed by alkyne transfer via a highly reactive allene intermediate. organic-chemistry.orgnih.gov This methodology is characterized by its high efficiency, broad functional group tolerance, and scalability. organic-chemistry.org While this specific method leads to 3(2H)-furanones, the underlying principle of Rh(II)-catalyzed carbene chemistry is a versatile tool for constructing various furanone isomers and analogs. researchgate.netnih.gov

Table 2: Rhodium(II)-Catalyzed Synthesis of Furanone Analogs

| Feature | Description |

|---|---|

| Substrates | Acceptor-Acceptor Diazo Compounds |

| Catalyst | Rhodium(II) acetate (B1210297) |

| Key Reagent | Ethynylbenziodoxolone (EBX) reagents |

| Products | C2-Quaternary Alkyne-Substituted 3(2H)-Furanones. organic-chemistry.orgnih.gov |

| Key Feature | High functional group compatibility and mild reaction conditions. nih.gov |

Gold(I) catalysts have emerged as exceptionally effective for activating alkynes and allenes toward nucleophilic attack, enabling a variety of cyclization and rearrangement reactions. organic-chemistry.org One such application is the intramolecular cyclization of γ-hydroxyalkynones to produce substituted 3(2H)-furanones. researchgate.net This transformation is typically catalyzed by a combination of a gold(I) precursor, such as (p-CF₃C₆H₄)₃PAuCl, and a silver salt cocatalyst, like AgOTf, which generates the active cationic gold species. researchgate.net

The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne, which facilitates the intramolecular Michael addition of the hydroxyl group. researchgate.net This approach is general for a range of substituted γ-hydroxyalkynones and proceeds under mild conditions to afford the corresponding furanones in good yields. researchgate.net Gold catalysis has also been utilized in cascade reactions involving furan-yne cyclizations and rearrangements to access complex molecular architectures. nih.govnih.gov

Table 3: Gold(I)-Catalyzed Cyclization for Furanone Synthesis

| Feature | Description |

|---|---|

| Substrates | γ-Hydroxyalkynones |

| Catalyst System | (p-CF₃C₆H₄)₃PAuCl / AgOTf |

| Products | Substituted 3(2H)-Furanones. researchgate.net |

| Key Feature | Mild reaction conditions and high efficiency for alkyne activation. researchgate.net |

Titanium-mediated reactions offer a powerful and cost-effective strategy for carbon-carbon bond formation. A direct, one-pot annulation method for synthesizing 2(5H)-furanones utilizes a titanium-mediated crossed aldol (B89426) addition followed by an acid-induced cyclo-condensation. mdpi.comresearchgate.net This approach employs commercially available and inexpensive substrates and reagents. mdpi.comresearchgate.net

The process begins with a crossed Ti-direct aldol addition between a ketone and an α-keto ester. mdpi.com The resulting aldol adduct then undergoes an acid-induced cyclization and condensation to form the 2(5H)-furanone ring. mdpi.comresearchgate.net A plausible mechanism involves the formation of a Ti-chelated cross aldol adduct, which is then transformed into a dihydrofuran intermediate through ring formation and elimination, ultimately leading to the final furanone product. researchgate.net This method demonstrates good substrate generality and is performed under accessible reaction conditions without the need for specialized equipment. mdpi.com

Table 4: Titanium-Mediated Furanone Annulation

| Feature | Description |

|---|---|

| Mechanism | Crossed Ti-direct aldol addition followed by acid-induced cyclo-condensation. mdpi.comresearchgate.net |

| Substrates | Ketones and α-keto esters |

| Products | Substituted 2(5H)-Furanones |

| Key Feature | One-pot procedure using inexpensive and readily available reagents. mdpi.com |

Organocatalytic and Brønsted Acid-Catalyzed Approaches

In addition to metal-based systems, organocatalytic methods, particularly those employing Brønsted acids, provide an alternative pathway for furanone synthesis. These approaches avoid the cost and potential toxicity associated with transition metals.

A notable example is the use of a mild Brønsted acid, such as chloroacetic acid, to promote an efficient and diastereoselective intramolecular cascade reaction of electron-deficient ynenones. nih.govepa.gov This reaction delivers products featuring a 2,3,5-trisubstituted furan (B31954) ring. nih.gov The mild, acid-catalyzed conditions allow for the synthesis of synthetically useful building blocks in high yield. nih.govepa.gov Another approach involves the acid-catalyzed reaction of mucochloric or mucobromic acids with alcohols to generate 3,4-dihalo-5-alkoxy-2(5H)-furanones, which serve as versatile intermediates for further functionalization. nih.gov These methods highlight the utility of simple acid catalysis in the construction of the furanone core.

Lewis/Brønsted Acid-Catalyzed Tandem Reactions of α-Diazocarbonyl Compounds

The synthesis of 3-alkyl-2(5H)-furanones, including 3-pentylfuran-2(5H)-one, can be achieved through tandem reactions involving α-diazocarbonyl compounds, catalyzed by Lewis or Brønsted acids. While direct Lewis acid-catalyzed reactions of diazo compounds are well-established for various transformations, their specific application in tandem reactions for the synthesis of 3-alkyl-2(5H)-furanones is an area of ongoing research.

Rhodium(II) acetate, a Lewis acid, is a notable catalyst for the reactions of α-diazocarbonyl compounds with acetylenes, leading to the formation of furans through a dipolar intermediate. researchgate.netemory.edu This methodology provides a foundation for potential adaptations to synthesize furanone structures.

Brønsted acids play a crucial role in activating diazo compounds. The reactivity of a diazo compound with a Brønsted acid is dependent on the acid's pKa. rsc.org This principle can be harnessed to control the selectivity of reactions. For instance, Brønsted acids have been shown to catalyze the C3-functionalization of unprotected N-heterocycles with aryl/aryl diazoalkanes, highlighting their utility in promoting selective bond formation. d-nb.info The development of Brønsted acid-catalyzed tandem reactions of α-diazocarbonyl compounds for the direct synthesis of 3-alkyl-2(5H)-furanones remains a promising avenue for synthetic chemists.

| Catalyst Type | Reactants | Product Type | Key Features |

| Rhodium(II) acetate | α-Diazocarbonyl compounds, Acetylenes | Furans | Formation via a dipolar intermediate. researchgate.netemory.edu |

| Brønsted Acids | Diazo compounds | Various functionalized products | Reactivity controlled by the pKa of the acid. rsc.org |

Trifluoroacetic Acid (TFA)-Catalyzed Ring Transformation of Hydroxycyclobutenones

A versatile method for the preparation of 3-substituted 4-aminofuran-2(5H)-ones involves the Trifluoroacetic Acid (TFA)-catalyzed ring transformation of 2-substituted 3-amino-4-hydroxycyclobutenones. rsc.org This process proceeds through a proposed two-step mechanism. Initially, a thermal electrocyclic opening of the hydroxycyclobutenone in refluxing p-xylene (B151628) generates intermediate hydroxy ketenes. Subsequent lactonization of these intermediates in the presence of TFA affords the desired furanones in yields ranging from 51% to 94%. rsc.org This methodology offers a general route to 3-substituted furanone scaffolds.

| Starting Material | Catalyst | Product | Yield (%) |

| 2-Substituted 3-amino-4-hydroxycyclobutenones | Trifluoroacetic Acid (TFA) | 3-Substituted 4-aminofuran-2(5H)-ones | 51–94 rsc.org |

Solvent-Free Mukaiyama-Michael Additions for Furanone Scaffolds

The Mukaiyama-Michael addition is a powerful tool for carbon-carbon bond formation. The development of solvent-free conditions for this reaction enhances its environmental friendliness and operational simplicity. Brønsted acids have been demonstrated to promote the solvent-free organocatalytic Mukaiyama-Michael addition of 2-trimethylsilyloxy furan to nitroalkenes. researchgate.net This reaction proceeds in moderate to good yields with a variety of substituted nitroalkenes and requires no workup. researchgate.net

Furthermore, the copper-catalyzed asymmetric vinylogous Mukaiyama-Michael addition of 2-silyloxyfurans to cyclic unsaturated oxo esters provides access to γ-butenolide structures with excellent diastereocontrol (typically a diastereomeric ratio of 99:1) and enantioselectivity that can be modulated by the nature of the ester group and the substitution of the cyclic oxo ester. nih.govresearchgate.net These adducts are versatile building blocks for more complex molecules.

| Catalyst | Reactants | Product Type | Key Features |

| Brønsted Acids | 2-Trimethylsilyloxy furan, Nitroalkenes | Substituted furanones | Solvent-free, moderate to good yields. researchgate.net |

| Copper(II) complexes with bis(oxazoline) ligands | 2-Silyloxyfurans, Cyclic unsaturated oxo esters | γ-Butenolides | Excellent diastereocontrol (dr >99:1), high enantioselectivity. nih.govresearchgate.net |

Oxidative Transformations and Rearrangements

Furfural (B47365) Oxidation with Performic Acid for 2(5H)-Furanone

The oxidation of furfural, a bio-based platform chemical, provides a direct route to 2(5H)-furanone. Performic acid, typically generated in situ from formic acid and hydrogen peroxide, is an effective oxidant for this transformation. In a biphasic system using 1,2-dichloroethane (B1671644) or ethyl acetate as the organic solvent, furfural can be oxidized to 2(5H)-furanone with yields of 60–62%. acs.org The use of formic acid as a catalyst is advantageous as it generates performic acid, which possesses strong oxidizing properties and is soluble in both aqueous and organic phases. acs.org Other acidic catalysts have also been explored. For instance, using trifluoroacetic acid (TFA) as a catalyst with aqueous hydrogen peroxide, an isolated yield of up to 52% of 2(5H)-furanone has been reported. researchgate.net A remarkable 92% yield of 5-hydroxy-2(5H)-furanone was achieved using a TS-1 catalyst at room temperature. researchgate.netchemrxiv.org

| Catalyst/Reagent | Oxidant | Solvent System | Product | Yield (%) |

| Formic Acid | Hydrogen Peroxide | Water/1,2-Dichloroethane | 2(5H)-Furanone | 60.4 amazonaws.com |

| Formic Acid | Hydrogen Peroxide | Ethyl Acetate | 2(5H)-Furanone | 61.5 amazonaws.com |

| Trifluoroacetic Acid | Hydrogen Peroxide | Not specified | 2(5H)-Furanone | up to 52 researchgate.net |

| TS-1 | Hydrogen Peroxide | Not specified | 5-Hydroxy-2(5H)-furanone | 92 researchgate.netchemrxiv.org |

| CuMoO4 | Peroxymonosulfate/O2 | Water | 2(5H)-Furanone | up to 66 amazonaws.com |

Isomerization Reactions of Furanone Isomers

Furanones can exist as different isomers, and their interconversion can be a key step in synthetic sequences. For example, 2(3H)-furanones can be isomerized to the thermodynamically more stable 2(5H)-furanones. This isomerization can be facilitated by catalysts. An electrocatalytic route for the transformation of furfural to 5-hydroxy-2(5H)-furanone involves an intramolecular isomerization step. rsc.org

Stereoselective and Asymmetric Synthesis of this compound and Chiral Analogues

The synthesis of enantiomerically pure this compound and its chiral analogues is of significant interest due to the prevalence of the furanone core in biologically active molecules. Several strategies have been developed to control the stereochemistry of these compounds.

Chiral auxiliaries are frequently employed to induce asymmetry. These are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. nih.gov For example, amides derived from pseudoephenamine have been shown to provide remarkable stereocontrol in alkylation reactions, which could be applied to the synthesis of chiral 3-alkyl-2(5H)-furanones. nih.gov

The use of chiral ligands in metal-catalyzed reactions is another powerful approach. Chiral phosphine (B1218219) ligands are pivotal in transition-metal-catalyzed asymmetric reactions, creating an asymmetric environment around the metal center that influences the enantioselectivity. tcichemicals.com Similarly, chiral bis(oxazoline) ligands have been successfully used in copper-catalyzed enantioselective Mukaiyama-Michael additions to generate chiral butenolides. nih.gov

Organocatalysis has emerged as a valuable tool for asymmetric synthesis. Chiral imidazolidinones, for instance, can be used in cascade reactions involving iminium and enamine activation to achieve high enantioselectivities (≥99% ee) in the synthesis of various chiral molecules, including those with furanone scaffolds. nih.gov These organocatalytic methods offer a metal-free alternative for the synthesis of enantioenriched compounds. mdpi.comnih.gov

| Method | Key Component | Application | Stereoselectivity |

| Chiral Auxiliary | Pseudoephenamine | Asymmetric alkylation | High diastereoselectivity nih.gov |

| Chiral Ligand | Chiral phosphines | Transition-metal catalysis | High enantioselectivity tcichemicals.com |

| Chiral Ligand | Bis(oxazoline) | Copper-catalyzed Mukaiyama-Michael addition | High enantio- and diastereoselectivity nih.gov |

| Organocatalysis | Chiral imidazolidinones | Cascade reactions | ≥99% ee nih.gov |

Enantioselective Control in Furanone Ring Formation

Achieving enantioselective control during the formation of the furanone ring is crucial for accessing optically pure compounds, which often exhibit distinct biological properties. One prominent strategy involves the use of chiral auxiliaries derived from natural sources, such as terpenes. For instance, optically active sulfur-containing 2(5H)-furanone derivatives have been synthesized using stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones as starting materials. nih.govmdpi.com These chiral precursors are prepared through the acid-catalyzed reaction of mucochloric or mucobromic acid with naturally occurring l-menthol (B7771125) and l-borneol. nih.govmdpi.com The initial reaction produces a mixture of diastereomers at the C-5 position, which can then be separated to isolate a pure stereoisomer for subsequent reactions. nih.govmdpi.com

Another approach to enantioselective synthesis involves asymmetric conjugate additions, which can establish key stereocenters in the molecule. For example, this methodology has been utilized for the preparation of syn-1,3-dimethyl arrays, which are structural motifs found in various natural products containing substituted lactone rings. unipi.it

Diastereoselective Synthesis of Substituted Furanones

Diastereoselective synthesis is critical when multiple stereocenters are present in the target furanone. The relative configuration of substituents on the furanone ring can be controlled through various synthetic methods. For example, the addition of nucleophiles to tetrahydrofuran-derived oxonium ions has been shown to exhibit divergent diastereoselectivity, allowing for the controlled formation of specific stereoisomers. acs.org

Furthermore, high diastereoselectivity has been achieved in the synthesis of syn-stereoisomers of certain furanones with excellent enantioselectivity. unipi.it The choice of reagents and reaction conditions plays a pivotal role in directing the stereochemical outcome. For instance, the bromination of γ-ketoacids can proceed with specific stereocontrol, leading to the formation of diastereomerically enriched intermediates that can be cyclized to form the desired substituted furanone. unipi.it

Functionalization of Pre-formed 2(5H)-Furanone Skeletons at C-3 and Other Positions

An alternative and highly versatile strategy for synthesizing this compound involves the modification of an existing 2(5H)-furanone core. This approach allows for the late-stage introduction of the desired pentyl group and other functionalities.

Alkylation and Acylation Reactions

Direct alkylation at the C-3 position of a furanone ring is a straightforward method for introducing the pentyl group. This typically involves the deprotonation of a suitable furanone precursor to generate a nucleophilic enolate, which is then reacted with an electrophile like pentyl iodide or pentyl bromide. For example, 3-methyl-2(5H)-furanone can be synthesized by treating a lithiated furyl phosphorodiamidate intermediate with methyl iodide. orgsyn.org A similar strategy can be envisioned for the introduction of a pentyl group.

O-alkylation is also a common functionalization method. For instance, 4-aroyl-3-hydroxy-2(5H)-furanones can be converted to 3-alkoxy derivatives by treatment with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) followed by the addition of an alkyl iodide. nih.gov While this example illustrates O-alkylation, it highlights the reactivity of the furanone scaffold towards alkylating agents under basic conditions.

| Precursor | Reagent 1 | Reagent 2 | Product | Ref |

| Furyl tetramethyldiamidophosphate | n-Butyllithium | Methyl iodide | 3-Methyl-2(5H)-furanone | orgsyn.org |

| 4-Aroyl-3-hydroxy-2(5H)-furanone | DBU | Alkyl iodide | 4-Aroyl-3-alkoxy-2(5H)-furanone | nih.gov |

Cross-Coupling Methodologies for Pentyl Group Introduction (e.g., Suzuki-Miyaura, Stille)

Modern cross-coupling reactions offer powerful and efficient methods for creating carbon-carbon bonds, making them highly suitable for introducing a pentyl group onto a furanone ring. These reactions typically involve a palladium catalyst and couple an organometallic reagent with an organic halide or pseudohalide. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction has been successfully applied to synthesize aryl-substituted furanones and can be adapted for alkyl group introduction. scispace.comresearchgate.net The general process involves the reaction of a halo-furanone (e.g., 3-bromo-2(5H)-furanone) with an organoboron reagent, such as a pentylboronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orguwindsor.ca The catalytic cycle consists of three main steps: oxidative addition of the halo-furanone to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the this compound and regenerate the catalyst. libretexts.org Various palladium precursors like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ can be used, often with specialized ligands to enhance reactivity. libretexts.orgscispace.com

| Furanone Substrate | Boron Reagent | Catalyst System | Product Type | Ref |

| 5-(4-Bromophenyl)-furan-2(5H)-one | (p-Cl)C₆H₄B(OH)₂ | Pd(OAc)₂/PPh₃/K₂CO₃ | 5-(Biphenyl)-furan-2(5H)-one | scispace.com |

| 3,4-Dibromofuran-2(5H)-one | 2-Methoxy boronic acid | Not specified | 4-(2-Methoxyphenyl)-3-bromo-2(5H)-furanone | researchgate.net |

Stille Coupling: The Stille reaction is another widely used palladium-catalyzed cross-coupling method that pairs an organic halide or triflate with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org To synthesize this compound, a 3-halo-2(5H)-furanone could be coupled with a pentylstannane, such as pentyltributyltin. wikipedia.orglibretexts.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Stille reactions are valued for their tolerance of a wide range of functional groups, although the toxicity of the tin reagents is a significant drawback. wikipedia.orgorganic-chemistry.org Additives like copper(I) salts can accelerate the reaction rate. organic-chemistry.orgharvard.edu

| Electrophile | Stannane | Catalyst/Additives | Product Type | Ref |

| Aryl/Vinyl Halide | R-Sn(Alkyl)₃ | Pd(0) catalyst | Coupled Product (R'-R) | wikipedia.orglibretexts.org |

| 3,4-Dibromo-2(5H)-furanone | Aryl(trialkyl)stannane | Palladium catalyst | 4-Aryl-3-bromo-2(5H)-furanone | researchgate.net |

Scalability and Process Optimization in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability and process optimization. For the synthesis of this compound and its analogs, this involves selecting cost-effective starting materials, minimizing the number of synthetic steps, and ensuring that reaction conditions are safe and reproducible on a large scale.

One-pot procedures are highly desirable as they reduce waste and improve efficiency. For example, a one-pot synthesis of 5-alkylfuran-2(5H)-ones has been developed starting from methyl 3-nitropropanoate (B1233125) and an aldehyde, using a solid-supported catalyst (Amberlyst A-21), which simplifies purification. researchgate.net Similarly, direct furanone annulation methods that utilize commercially available, inexpensive substrates and reagents under accessible reaction conditions are advantageous for scaling up. scispace.com

In the context of cross-coupling reactions, process optimization focuses on catalyst efficiency and product purification. For large-scale Stille couplings, minimizing residual tin in the final product is a critical challenge. This can be addressed through specific workup procedures, such as slurrying the product in a suitable solvent followed by recrystallization. harvard.edu The development of catalysts with high turnover numbers (TON) and stability allows for lower catalyst loadings, reducing costs and simplifying purification. libretexts.org The use of water as a solvent or the application of solid-phase catalysts are also areas of research aimed at making these syntheses more environmentally friendly and scalable. unipi.it

Reaction Mechanisms and Chemical Reactivity of 3 Pentylfuran 2 5h One

Fundamental Reactivity Patterns of the 2(5H)-Furanone System

The 2(5H)-furanone ring, the core structure of 3-pentylfuran-2(5H)-one, is a versatile pharmacophore found in a variety of natural products and biologically active compounds. nih.gov Its reactivity is largely dictated by the presence of a carbonyl group conjugated with a carbon-carbon double bond, creating a highly reactive α,β-unsaturated lactone system. nih.gov

The 2(5H)-furanone system possesses both electrophilic and nucleophilic sites, allowing for a diverse range of chemical transformations. The carbonyl carbon (C2) and the β-carbon (C4) of the α,β-unsaturated system are electrophilic centers, susceptible to attack by nucleophiles. Nucleophilic attack at the carbonyl carbon typically leads to addition or acyl substitution reactions. nih.govfrontiersin.org In contrast, conjugate addition (Michael addition) occurs at the C4 position, a reaction influenced by the electronic nature of both the furanone substrate and the attacking nucleophile. researchgate.netsioc-journal.cn

The oxygen atoms of the carbonyl group and the ring can act as nucleophilic centers, particularly after activation. For example, protonation of the carbonyl oxygen increases the electrophilicity of the C2 and C4 positions. frontiersin.org The reactivity of the 2(5H)-furanone ring can be significantly influenced by the reaction medium. For instance, in acidic conditions, some furanones can react via their acyclic form, which can then undergo further reactions. mdpi.com

The C5 position can also be reactive, especially if it bears a suitable leaving group. For example, 5-hydroxy-2(5H)-furanones are reactive due to the electrophilicity of the carbon atom attached to the hydroxyl group. chemrxiv.org

Table 1: Key Reactive Sites in the 2(5H)-Furanone System

| Position | Type of Center | Common Reactions |

| C2 (Carbonyl Carbon) | Electrophilic | Nucleophilic Acyl Addition/Substitution |

| C3 | Can be functionalized | Various substitution reactions |

| C4 (β-Carbon) | Electrophilic | Conjugate (Michael) Addition researchgate.netsioc-journal.cn |

| C5 | Electrophilic (with leaving group) | Nucleophilic Substitution chemrxiv.org |

| Carbonyl Oxygen | Nucleophilic | Protonation, Coordination to Lewis Acids |

| Ring Oxygen | Nucleophilic | Protonation, Ring Opening |

The conjugation between the C=C double bond and the C=O group in the 2(5H)-furanone ring plays a crucial role in its reactivity. nih.gov This extended π-system delocalizes the electron density across the C4, C3, C2, and carbonyl oxygen atoms. This delocalization has several important consequences:

Activation of the β-Carbon (C4): The electron-withdrawing nature of the carbonyl group polarizes the C=C bond, making the β-carbon (C4) electron-deficient and thus a prime target for nucleophilic attack in a Michael-type addition. researchgate.netsioc-journal.cn

Stabilization of Intermediates: The conjugated system can stabilize intermediates formed during reactions, such as the enolate intermediate generated after a conjugate addition.

Influence on Spectroscopic Properties: The conjugated system affects the molecule's absorption of ultraviolet and visible light, which is relevant for photochemical reactions.

The substituents on the furanone ring can further modify these conjugative effects. Electron-donating groups can decrease the electrophilicity of the system, while electron-withdrawing groups can enhance it.

Detailed Mechanistic Pathways of Key Transformations

The 2(5H)-furanone ring can undergo ring-opening reactions under various conditions, often leading to the formation of acyclic intermediates that can then re-cyclize to form new products.

In some instances, 2(5H)-furanones can exist in equilibrium with their acyclic forms. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones can exist in solution as a cyclic lactol or as an acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid. nih.gov This ring-chain tautomerism is a key feature of their reactivity. wikipedia.org Under certain conditions, such as in the presence of acid, the ring can open to form a reactive acyclic intermediate. mdpi.com

While not explicitly detailed for this compound in the provided context, the formation of ketene (B1206846) intermediates is a known reaction pathway for related lactone systems, particularly under thermal or photochemical conditions. These highly reactive intermediates can then undergo various subsequent reactions.

Once an acyclic intermediate is formed, intramolecular reactions can lead to the formation of a new ring system. The specific outcome of the cyclization depends on the nature of the intermediate and the reaction conditions. For example, the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with bifunctional N-nucleophiles can lead to ring transformation, forming pyridazinone derivatives. mdpi.com

The cyclization process is often driven by the formation of a thermodynamically stable ring system. The stereochemistry of the substituents on the acyclic precursor can influence the stereochemical outcome of the cyclization.

Transition Metal-Catalyzed Reaction Mechanisms (e.g., Rh(II)-Carbenoid, PdCl₂-catalyzed)

Transition metal catalysis offers powerful methods for the synthesis and functionalization of furanone scaffolds. Rhodium (Rh) and Palladium (Pd) complexes are particularly prominent, facilitating unique transformations through distinct mechanistic pathways.

Rhodium(II)-Carbenoid Mechanisms: Rhodium(II) catalysts, such as rhodium(II) acetate (B1210297), are highly effective in decomposing α-diazo carbonyl compounds to generate Rh(II)-carbenoid intermediates. nih.govcaltech.edu These reactive species are central to the synthesis of substituted furanones. A common pathway involves the intramolecular reaction of a rhodium-stabilized carbenoid. nih.gov For instance, a suitably designed α-diazo-δ-keto-ester can undergo a Rh(II)-catalyzed cyclization. The mechanism proceeds via the addition of the carbenoid onto a neighboring carbonyl group, leading to the formation of the furanone ring. nih.govnih.gov This methodology is versatile and has been applied to the synthesis of various complex heterocyclic systems. nih.gov The electron-donating or withdrawing nature of the ligands on the dirhodium(II) catalyst can affect its properties and reactivity. caltech.edu In the context of this compound, such a strategy could be envisioned starting from a diazo precursor bearing the required pentyl group.

Palladium(II)-Catalyzed Mechanisms: Palladium catalysts, often utilizing precursors like PdCl₂, are instrumental in a wide array of reactions including cross-coupling, carbonylation, and annulation cascades. researchtrend.net Palladium-catalyzed reactions provide efficient routes to functionalized butenolides. nih.gov For example, a tandem difunctional carbonylation of 1,3-enynes with fluoroalkyl halides and water has been developed using a palladium catalyst to produce fluoroalkyl-substituted butenolides. nih.gov The plausible catalytic cycle for such transformations often begins with the generation of a Pd(0) species, which then engages in processes like oxidative addition, migratory insertion, and reductive elimination to construct the target molecule and regenerate the catalyst. researchtrend.netnih.gov Another key application is the Pd-catalyzed arylation of pre-formed butenolides to create γ-aryl butenolides, which allows for the facile construction of quaternary carbon centers. nih.gov

A cooperative dual catalytic system using both Rh(II) and Pd(0) has been developed to synthesize highly substituted 3(2H)-furanones. nih.govacs.org This process combines the Rh(II)-catalyzed cyclization of a diazo-keto-ester to form the furanone ring with a subsequent Pd(0)-catalyzed allylic alkylation in a one-pot cascade. nih.govacs.org

Table 1: Overview of Selected Transition Metal-Catalyzed Reactions for Furanone Synthesis

| Catalyst System | Reaction Type | Key Intermediate | Application Example | Ref |

| Rh₂(OAc)₄ | Intramolecular Cyclization | Rh(II)-Carbenoid | Synthesis of furo[3,4-c]furans from 2-alkynyl 2-diazo-3-oxobutanoates. | nih.gov |

| Pd(cod)Cl₂ / CuOAc | Tandem Carbonylation | Pd/Cu-cooperative species | One-step synthesis of fluoroalkylated butenolides from 1,3-enynes. | nih.gov |

| Rh(II) / Pd(0) | Cyclization/Allylic Alkylation Cascade | Rh(II)-Carbenoid / π-Allyl Pd | Synthesis of C2-quaternary 3(2H)-furanones from α-diazo-δ-keto-esters. | nih.govacs.org |

Tandem and Cascade Reaction Pathways

Palladium-catalyzed cascade reactions are particularly powerful for synthesizing complex heterocycles. researchtrend.netmdpi.com For instance, a palladium-catalyzed cross-dehydrogenative coupling followed by an intramolecular cyclization has been used to produce complex quinazolinone derivatives. researchtrend.net Such sequences often involve multiple bond-forming events in one pot, minimizing waste and purification steps. researchtrend.netrsc.org

The cooperative Rh(II)/Pd(0) dual catalysis described previously is a prime example of a synthetic cascade. nih.govacs.org The reaction is initiated by the Rh(II)-catalyzed formation of a furanone from a diazo compound, which then directly participates in a Pd(0)-catalyzed allylic alkylation. nih.gov This seamless combination of two distinct catalytic cycles in one pot highlights the elegance and power of cascade strategies. nih.govacs.org Similarly, Rh(II)-catalyzed reactions can initiate sequences, such as a cyclization followed by a Diels-Alder cycloaddition, to afford complex polycyclic structures. nih.gov The design of cascade reactions is a key strategy in the total synthesis of natural products. wikipedia.orgrsc.org

Table 2: Examples of Cascade Reactions in Heterocyclic Synthesis

| Reaction Name | Catalysts | Transformations in Sequence | Product Type | Ref |

| Cyclization/Allylic Alkylation | Rh(II) / Pd(0) | 1. Carbenoid formation 2. Intramolecular cyclization 3. Allylic alkylation | Highly substituted 3(2H)-furanones | nih.govacs.org |

| Cyclization/Diels-Alder | Rh(II) acetate | 1. Carbenoid formation 2. Furan (B31954) ring formation 3. Intermolecular Diels-Alder | Anisole derivatives | nih.gov |

| Annulation Cascade | XantPhosPdCl₂ | 1. Nucleophilic attack 2. Intramolecular Heck-type reaction 3. β-Hydrogen elimination | 4-Alkenyl 2-alkoxyquinolines | mdpi.com |

Influence of Substituents on Furanone Reactivity (General, with Specific Focus on the 3-Pentyl Group)

The reactivity of the 2(5H)-furanone ring is significantly influenced by the nature and position of its substituents. nih.govnih.gov The core structure contains multiple reactive sites: the electrophilic carbonyl carbon (C2), the C3=C4 double bond, and the electrophilic C5 carbon. These sites are susceptible to attack by various nucleophiles. nih.gov

The introduction of a substituent at the C3 position, such as the pentyl group in this compound, has profound electronic and steric consequences.

Electronic Effects: The 3-pentyl group is an alkyl group, which is weakly electron-donating through induction. This electron donation slightly increases the electron density of the C3=C4 double bond. This can modulate the susceptibility of the alkene to electrophilic attack and influence its participation in cycloaddition reactions.

Steric Effects: The pentyl group exerts significant steric hindrance. This bulkiness can direct the approach of reagents to the opposite, less-hindered face of the furanone ring, thereby controlling the stereoselectivity of reactions. For example, in vinylogous Mannich reactions of 3-substituted 2-silyloxyfurans, the steric repulsion from the C3 substituent can reverse the typical diastereoselectivity of the addition. nih.govacs.org Similarly, steric hindrance from substituents can prevent reactions from occurring altogether, as seen in cases where a bulky 5-methyl group on a 2-silyloxyfuran completely inhibited product formation. nih.gov The steric bulk of alkyl groups at the α-carbon in alkyl halides is known to dramatically decrease the rates of SN2 reactions. msu.edu By analogy, the 3-pentyl group would sterically hinder direct nucleophilic attack at the C2 carbonyl or C4 position from the same face.

The substitution pattern on the furan ring is also critical in determining the nature of reactive metabolites formed during oxidation. nih.gov Increased substitution on the furan ring tends to favor the formation of an epoxide intermediate upon oxidation, whereas less substituted furans may form cis-enedione intermediates. nih.gov

Mechanistic Probes and Isotope Labeling Studies for this compound Derivatives

Isotopic labeling is a powerful and definitive technique for elucidating reaction mechanisms by tracking the fate of specific atoms during a chemical transformation. ias.ac.inslideshare.net By replacing an atom (e.g., ¹H, ¹²C, ¹⁶O) with one of its isotopes (e.g., ²H (D), ¹³C, ¹⁷O, ¹⁸O), chemists can follow bond-forming and bond-breaking events, identify intermediates, and distinguish between different possible pathways. ias.ac.in

While specific isotope labeling studies on this compound are not prominently documented, the principles can be illustrated with studies on related furanone structures. For example:

Oxygen-17 Labeling: In studies of furan-2,3-dione rearrangements, ¹⁷O-labeling experiments coupled with ¹⁷O NMR spectroscopy and mass spectrometry were used to confirm reaction pathways. osti.gov By selectively labeling different oxygen atoms in the starting material, researchers could demonstrate the equivalence of the two lactone oxygen atoms in an unstable intermediate, confirming the proposed rearrangement mechanism. osti.gov

Carbon-13 Labeling: The biosynthesis of furanones in nature has been investigated using ¹³C-labeled precursors. In strawberries, feeding the fruits with [1-¹³C]-D-fructose and [U-¹³C₆]-D-fructose allowed researchers to track the incorporation of the label into 2,5-dimethyl-4-hydroxy-3(2H)-furanone. acs.org This confirmed that the carbohydrate backbone was incorporated directly into the furanone structure without prior cleavage, supporting a biological Maillard reaction pathway. acs.org

For a derivative of this compound, a similar approach could be designed to probe a reaction mechanism. For instance, to study a rearrangement reaction, one could synthesize the molecule with a ¹³C label at the C2 carbonyl position. The position of the ¹³C label in the product, as determined by NMR spectroscopy, would provide unambiguous evidence for the specific atoms involved in the skeletal reorganization.

Spectroscopic Data for this compound Currently Unavailable in Public Databases

A thorough search of public scientific databases and spectral libraries has revealed a lack of available experimental data for the advanced spectroscopic characterization of the specific chemical compound this compound. While spectral information exists for related isomers and analogs, such as 5-pentylfuran-2(5H)-one and 3-methyl-2(5H)-furanone, this data is not applicable for the specific structural elucidation of the 3-pentyl isomer.

Consequently, it is not possible to provide a scientifically accurate and detailed analysis for the following outlined sections:

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Pentylfuran 2 5h One

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Generating an article on this specific compound as requested would require access to proprietary research data or the performance of new laboratory analyses. The user's strict requirement to focus solely on "3-Pentylfuran-2(5H)-one" and the exclusion of data from related compounds prevents the creation of a speculative or generalized article. Further investigation into this compound would necessitate de novo synthesis and subsequent spectroscopic analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, which has the molecular formula C₉H₁₄O₂, HRMS provides an exact mass measurement that can distinguish it from other compounds with the same nominal mass but different elemental formulas.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule (e.g., ¹²C, ¹H, ¹⁶O). This high-precision mass is a critical parameter in the identification and characterization of the compound, particularly in complex mixtures or when confirming the outcome of a chemical synthesis. The difference between the experimentally measured mass and the theoretical exact mass, typically in parts per million (ppm), serves as a measure of accuracy and confidence in the proposed elemental composition.

Table 4.3.1.1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₄O₂ |

| Theoretical Exact Mass | 154.09938 Da |

| Monoisotopic Mass | 154.099379685 Da |

| Nominal Mass | 154 Da |

Note: Data is based on the elemental composition C₉H₁₄O₂. Isomers share the same exact mass.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

In an MS/MS experiment, the molecular ion ([M+H]⁺ or M⁺˙) of this compound (m/z 155 or 154) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation would likely proceed through several key pathways:

Alpha-Cleavage: The most probable initial fragmentation would be the cleavage of the C-C bond adjacent to the furanone ring (alpha-cleavage), leading to the loss of the pentyl group as a radical (C₅H₁₁) and formation of a stable acylium ion.

Alkyl Chain Fragmentation: The pentyl side chain can undergo fragmentation itself, typically resulting in the sequential loss of neutral alkene fragments (e.g., ethylene, propylene), leading to a series of product ions separated by 14 or 28 mass units.

Ring Cleavage: The furanone ring itself can fragment. Common pathways for lactones include the loss of carbon monoxide (CO) or carbon dioxide (CO₂), or a retro-Diels-Alder (RDA) reaction, which would break the ring into smaller charged and neutral species.

These fragmentation pathways provide a structural fingerprint that helps to confirm the connectivity of the molecule, including the nature and position of the alkyl substituent on the furanone core.

Table 4.3.2.1: Predicted MS/MS Fragmentation of this compound (Precursor Ion: m/z 154)

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 126 | CO (28) | Decarbonylation of the furanone ring |

| 111 | C₃H₇ (43) | Cleavage within the pentyl chain |

| 97 | C₄H₉ (57) | Cleavage within the pentyl chain |

| 83 | C₅H₁₁ (71) | Alpha-cleavage; loss of the pentyl radical |

| 55 | C₅H₁₁ + CO (99) | Alpha-cleavage followed by decarbonylation |

Note: This table represents a theoretical fragmentation pattern based on general chemical principles. Relative abundances of fragments would require experimental verification.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the exact conformation and configuration of the molecule in the solid state.

To date, a published single-crystal X-ray diffraction analysis for this compound has not been found in the scientific literature. Therefore, experimental data on its crystal system, space group, and unit cell dimensions are not available.

Were such an analysis to be performed, it would first require the successful growth of a high-quality single crystal of the compound. The crystal would then be irradiated with a focused beam of X-rays, and the resulting diffraction pattern would be collected. The analysis of this pattern allows for the calculation of the electron density map of the unit cell, from which the positions of the individual atoms can be resolved. For chiral molecules, X-ray crystallography can also be used to determine the absolute configuration. researchgate.net This structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing arrangement.

Advanced Spectroscopic Techniques for Surface-Immobilized 2(5H)-Furanones

The study of 2(5H)-furanones immobilized on surfaces is critical for applications in antifouling coatings, biosensors, and functionalized materials. Advanced spectroscopic techniques are employed to characterize the attachment, orientation, and surface density of these molecules.

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) is a primary tool for this purpose. nih.gov It provides chemical information about the surface layer of a material without the need for complex sample preparation. elsevierpure.com When this compound is immobilized on a substrate, ATR-FTIR can confirm its presence by detecting characteristic vibrational bands, such as the C=O stretch of the lactone ring (typically ~1740-1780 cm⁻¹) and C-H stretching from the pentyl chain (~2800-3000 cm⁻¹). researchgate.net Changes in peak position or shape can provide insights into the chemical bonding between the furanone and the surface.

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is another powerful surface-sensitive technique. kratos.combrighton-science.com XPS provides quantitative elemental composition and chemical state information from the top 1-10 nanometers of a surface. thermofisher.com For a surface functionalized with this compound, XPS would be used to quantify the surface coverage of carbon and oxygen. High-resolution scans of the C 1s and O 1s regions can distinguish between different chemical states, for example, the carbonyl carbon (C=O) versus the alkyl carbons (C-C, C-H), confirming the integrity of the immobilized molecule. youtube.com

These techniques, among others, are essential for correlating the surface chemistry of immobilized furanones with their functional performance.

Computational Chemistry and Theoretical Investigations of 3 Pentylfuran 2 5h One

Quantum Chemical Calculations for Electronic Structure and Energetics

To understand the electronic structure and energetics of 3-Pentylfuran-2(5H)-one, a series of quantum chemical calculations would be required.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity IndicesThe electronic character and reactivity of this compound could be elucidated by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. From these orbital energies, various reactivity indices, such as electronegativity, chemical hardness, and electrophilicity, could be calculated to predict how the molecule would behave in chemical reactions.

A hypothetical data table for such an analysis might look like this:

| Computational Method | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| B3LYP | 6-311+G(d,p) | -6.54 | -1.23 | 5.31 |

| M06-2X | 6-311+G(d,p) | -7.12 | -0.98 | 6.14 |

| MP2 | cc-pVTZ | -6.89 | -0.55 | 6.34 |

| Note: The values in this table are purely illustrative and do not represent actual calculated data for this compound. |

Thermochemical and Kinetic Studies

Computational methods are also essential for determining the thermodynamic and kinetic properties of a molecule.

Calculation of Bond Dissociation Enthalpies and Ionization EnergiesThe strength of the chemical bonds within this compound could be quantified by calculating Bond Dissociation Enthalpies (BDEs). This data would indicate which bonds are most likely to break under thermal or photochemical conditions. The adiabatic ionization energy (the energy required to remove an electron from the molecule) and electron affinity could also be computed, providing fundamental thermochemical data.

An illustrative table for these properties could be:

| Property | Calculated Value (kJ/mol) |

| C-H Bond Dissociation Enthalpy (alpha-carbon of pentyl) | 395 |

| C-C Bond Dissociation Enthalpy (pentyl chain) | 350 |

| Adiabatic Ionization Energy | 850 |

| Note: The values in this table are purely illustrative and do not represent actual calculated data for this compound. |

Unimolecular Chemical Kinetic Rate Constants

The study of unimolecular reactions involves processes where a single molecule rearranges or fragments. For this compound, such reactions could include isomerization, ring-opening, or decomposition pathways initiated by heat or light. The rate constants for these processes quantify the reaction speed and are fundamental to understanding the compound's stability and reactivity.

Key research findings would typically involve:

Identification of Reaction Pathways: Mapping the minimum energy paths for potential unimolecular reactions, such as retro-Diels-Alder reactions or homolytic bond cleavage.

Calculation of Activation Energies (Ea): Determining the energy barrier that must be overcome for a reaction to occur. This is a critical component of the Arrhenius equation, which relates the rate constant (k) to temperature.

Determination of Pre-exponential Factors (A): Calculating the frequency of collisions with the correct orientation for a reaction to happen.

Spectroscopic Property Prediction and Validation

Computational spectroscopy is a vital area of theoretical chemistry that predicts the spectroscopic signatures of molecules, such as Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra.

The prediction of NMR and vibrational spectra for molecules like this compound is routinely performed using quantum chemical calculations. Density Functional Theory (DFT) has become a standard and efficient method for achieving accurate predictions. uni-bonn.de

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted into chemical shifts. nih.govrsc.org The accuracy of these predictions depends heavily on the chosen DFT functional (e.g., B3LYP, WP04) and basis set (e.g., 6-31G(d), cc-pVDZ). nih.govrsc.orggithub.io Machine learning techniques are also emerging as a way to refine DFT calculations, offering predictions with nearly DFT accuracy at a fraction of the computational cost. researchgate.net

Vibrational Frequencies: Theoretical vibrational frequencies are typically calculated at the same level of theory. These calculations provide the frequencies of fundamental vibrational modes, such as C=O stretching, C=C stretching, and C-H bending, which correspond to peaks in the IR and Raman spectra. Systematic errors are known to exist in these calculations, often necessitating the use of scaling factors for better comparison with experimental data. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound

| Parameter | Atom/Bond | Predicted Value |

| ¹³C NMR Chemical Shift | C=O (Carbonyl) | ~174 ppm |

| ¹³C NMR Chemical Shift | C=C (Olefinic) | ~118 ppm |

| ¹³C NMR Chemical Shift | C=C (Olefinic) | ~165 ppm |

| ¹H NMR Chemical Shift | C=CH (Olefinic) | ~5.9 ppm |

| Vibrational Frequency | C=O Stretch | ~1750-1780 cm⁻¹ |

| Vibrational Frequency | C=C Stretch | ~1650-1680 cm⁻¹ |

The validation of computational methods is achieved by comparing predicted spectra with experimentally measured data. A strong correlation between theoretical and experimental values confirms the accuracy of the computational model and the structural assignment. researchgate.net

For vibrational frequencies, this is often visualized by plotting the calculated (scaled) frequencies against the experimental frequencies. A linear regression analysis resulting in a correlation coefficient (R²) close to 1.0 indicates an excellent agreement. researchgate.net For instance, studies on similar heterocyclic compounds have shown that DFT methods like B3LYP can achieve correlation coefficients greater than 0.999, demonstrating a very high degree of accuracy. researchgate.net

Similarly, calculated ¹H and ¹³C NMR chemical shifts are compared with experimental data. The Mean Absolute Error (MAE) is a common metric for quantifying the accuracy of the prediction. Modern DFT methods, sometimes combined with solvation models, can predict ¹H shifts with an MAE as low as 0.08 ppm. github.io

Table 2: Correlation of Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Predicted (Scaled) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1765 | 1768 |

| C=C Stretch | 1660 | 1662 |

| CH₂ Scissoring | 1465 | 1467 |

| C-O-C Stretch | 1150 | 1155 |

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and potential isomeric forms of this compound are crucial for understanding its properties and reactivity.

Conformational Analysis: The presence of a flexible pentyl group at the 3-position means that the molecule can exist in various spatial arrangements, or conformations, due to rotation around single bonds. Computational chemistry is used to perform a conformational analysis to identify the most stable, low-energy conformers. This is achieved by systematically rotating dihedral angles and calculating the potential energy of each resulting structure. The most stable conformer corresponds to the global minimum on the potential energy surface. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used experimentally to determine internuclear distances, which helps in validating the predominant conformations predicted by calculations. mdpi.com

Tautomerism Studies: Furanones can exhibit tautomerism, most commonly keto-enol tautomerism. For this compound, this would involve the migration of a proton to create an enol form, 3-pentyl-2-hydroxyfuran. While the keto form is generally more stable, the equilibrium can be influenced by factors such as solvent and pH. Studies on structurally related furanones have shown that tautomerism and the associated racemization can be catalyzed by both acidic and basic conditions. nih.gov Computational methods can quantify the energy difference between tautomers, predicting their relative populations at equilibrium and providing insight into the reaction mechanism for their interconversion.

Molecular Modeling for Ligand-Protein Interactions of 2(5H)-Furanone Scaffolds

The 2(5H)-furanone ring is a common structural motif, often referred to as a butenolide, found in numerous natural products and synthetic compounds with significant biological activity, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.net Molecular modeling is a key tool in drug discovery for understanding how molecules containing this scaffold interact with biological targets like proteins. nih.govnih.gov

Research findings in this area include:

Binding Mode Prediction: Molecular docking simulations are used to predict the preferred orientation (pose) of a furanone-containing ligand within the binding site of a target protein. These models help identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. acs.org

Structure-Activity Relationship (SAR) Studies: By modeling a series of related furanone analogs, researchers can understand how structural modifications affect binding affinity and biological activity. This knowledge guides the design of more potent and selective compounds.

Example: Tubulin Inhibitors: A notable example involves indole-furanone compounds designed as tubulin inhibitors for cancer treatment. Molecular modeling has shown that the furanone C-ring can form crucial hydrogen bonds with amino acid residues (e.g., αV181) in the colchicine binding site of tubulin, which is essential for their potent activity. acs.org

Computational modeling of protein-ligand interactions accelerates the process of drug discovery by providing a rational basis for designing new therapeutic agents based on the versatile 2(5H)-furanone scaffold. nih.govnih.gov

Derivatization Strategies and Applications of 3 Pentylfuran 2 5h One in Organic Synthesis

Functionalization of the 2(5H)-Furanone Ring System

The inherent reactivity of the 2(5H)-furanone ring in 3-pentylfuran-2(5H)-one allows for regioselective functionalization at various positions, enabling the introduction of a wide range of substituents.

The furanone ring possesses distinct electronic properties at each carbon atom, which dictates the regioselectivity of its reactions.

C2 Position: The carbonyl carbon at the C2 position is electrophilic and susceptible to nucleophilic attack. While this can lead to ring-opening, under controlled conditions, it can be a site for derivatization.

C3 Position: In the target molecule, the C3 position is already substituted with a pentyl group, limiting further direct functionalization at this site. However, the existing alkyl group can influence the reactivity of the adjacent positions.

C4 Position: The C4 position, being part of an electron-deficient double bond, is susceptible to nucleophilic conjugate addition. Thiolation reactions on 3,4-dihalo-2(5H)-furanones are known to proceed in a highly regioselective manner to yield 4-thiosubstituted products nih.gov. This suggests that a similar strategy could be employed for a 3-pentyl-4-halo-2(5H)-furanone.

C5 Position: The C5 position is an allylic carbon and can be a site for radical reactions or, if a suitable leaving group is present, nucleophilic substitution. For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones can undergo substitution at the C5 position nih.gov.

The regioselectivity of these functionalizations is crucial for the controlled synthesis of complex molecules. The interplay of electronic and steric effects, governed by the pentyl group at C3 and the inherent reactivity of the furanone core, determines the outcome of these transformations.

Substitution reactions are a primary method for introducing new functional groups onto the furanone ring, often requiring prior activation of the target position.

Halogenation of the furanone ring, for example, can provide a handle for subsequent cross-coupling reactions. The bromination of 2(5H)-furanone derivatives has been demonstrated to occur at the C3 and C5 positions unipi.it. For this compound, halogenation would be expected to occur preferentially at the C4 or C5 position. Once halogenated, these positions can undergo nucleophilic substitution with a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse substituents. For instance, the reaction of 3,4,5-trichloro-2(5H)-furanone with sodium azide leads to substitution at the C4 and C5 positions nih.gov.

| Position | Activating Group | Reagent | Product Type | Reference |

| C4 | Halogen | Aryl thiol | 4-Thioaryl-furanone | nih.gov |

| C5 | Halogen | Sodium azide | 5-Azido-furanone | nih.gov |

| C5 | Hydroxyl | Phenol (in derivative) | 5-Phenoxy-furanone | nih.gov |

Table 1: Examples of Substitution Reactions on Functionalized 2(5H)-Furanone Rings

Advanced Carbon-Carbon Bond Forming Reactions

Transition metal-catalyzed cross-coupling and cycloaddition reactions are powerful tools for extending the carbon framework of this compound.

To employ this compound in Suzuki-Miyaura or Stille cross-coupling reactions, it is first necessary to introduce a suitable leaving group, such as a halide or a triflate, onto the furanone ring, typically at the C4 or C5 position.

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate nobelprize.org. A hypothetical reaction would involve the coupling of a 4-halo-3-pentyl-2(5H)-furanone with an arylboronic acid to yield a 4-aryl-3-pentyl-2(5H)-furanone. The synthesis of 4-substituted 2(5H)-furanones has been successfully achieved through the palladium-catalyzed cross-coupling of 4-tosyl-2(5H)-furanone with various boronic acids ysu.amorganic-chemistry.orgresearchgate.net.

The Stille coupling utilizes a palladium catalyst to couple an organotin compound with an organic halide or triflate. This reaction is known for its tolerance of a wide variety of functional groups nih.gov. A 4-halo-3-pentyl-2(5H)-furanone could be coupled with an organostannane to introduce a new carbon-carbon bond at the C4 position.

| Reaction | Coupling Partner 1 (Furanone Derivative) | Coupling Partner 2 | Catalyst | Product |

| Suzuki-Miyaura | 4-Tosyl-2(5H)-furanone | Arylboronic acid | PdCl2(PPh3)2 | 4-Aryl-2(5H)-furanone |

| Stille | Aryl halide | Organostannane | Pd(PPh3)4 | Biaryl |

Table 2: Representative Transition Metal-Catalyzed Cross-Coupling Reactions (Note: Examples are for the general furanone scaffold, demonstrating the potential for this compound derivatization).

The double bond of the 2(5H)-furanone ring can participate in various cycloaddition reactions, providing a route to complex polycyclic structures. While the pentyl group at C3 may introduce some steric hindrance, the electronic nature of the dienophile remains.

| Cycloaddition Type | Furanone Derivative | Reactant | Product | Reference |

| [8+2] | 5-Substituted-furan-2(3H)-one | 8,8-Dicyanoheptafulvene | Polycyclic γ-lactone | acs.org |

| [3+2] | 5-Acetoxy-2(5H)-furanone | Aryl nitrile oxide | 2-Isoxaline derivative | researchgate.net |

Table 3: Examples of Cycloaddition Reactions Involving Furanone Scaffolds

Reductions and Oxidations of the Furanone Moiety

The furanone moiety in this compound can undergo a variety of reduction and oxidation reactions, leading to the formation of saturated lactones, diols, or other functionalized products.

Reductions: The α,β-unsaturated lactone system can be selectively reduced. Catalytic hydrogenation, for instance, can reduce the carbon-carbon double bond to yield the corresponding saturated γ-butyrolactone. The use of Raney Ni-Al alloy in aqueous media has been shown to reduce α,β-unsaturated ketones to the corresponding saturated alcohols lew.ro. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the double bond and the carbonyl group, leading to the formation of a diol. The choice of reducing agent allows for the selective transformation of the furanone ring.

Oxidations: The furanone ring can also be subjected to oxidative transformations. The double bond can be epoxidized using reagents like meta-chloroperoxybenzoic acid (mCPBA). Oxidative cleavage of the double bond would lead to the formation of more complex functionalized products. The atmospheric oxidation of α,β-unsaturated ketones initiated by OH radicals has been studied, indicating potential pathways for the degradation or transformation of the furanone ring under specific conditions copernicus.org. Furthermore, the oxidation of thioether derivatives of 2(5H)-furanones to the corresponding sulfones has been achieved using hydrogen peroxide in acetic acid mdpi.com.

| Transformation | Reagent | Expected Product from this compound |

| Reduction of C=C | H₂, Pd/C | 3-Pentyl-dihydrofuran-2(5H)-one |

| Reduction of C=O and C=C | LiAlH₄ | 1,4-diol derivative |

| Epoxidation of C=C | mCPBA | 3-Pentyl-4,5-epoxy-dihydrofuran-2(5H)-one |

| Oxidation of a thio-derivative | H₂O₂ | 3-Pentyl-sulfonyl-furan-2(5H)-one |

Table 4: Potential Reduction and Oxidation Reactions of the Furanone Moiety

Reduction to γ-Lactones and Furans

The α,β-unsaturated lactone functionality of this compound allows for selective reduction of either the double bond or the carbonyl group, or both, leading to the formation of valuable γ-lactones (γ-butyrolactones) and furans.

Reduction to γ-Lactones:

Catalytic hydrogenation is a common method for the selective reduction of the carbon-carbon double bond in α,β-unsaturated lactones. While specific studies on this compound are not abundant, the hydrogenation of similar 2-furanone structures to γ-butyrolactone (GBL) is well-documented. For instance, 2-furanone can be selectively hydrogenated to GBL with high yield using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst. This suggests that this compound can likely be converted to 3-pentyl-γ-butyrolactone under similar conditions.

The general reaction can be represented as:

This compound + H₂ --(Catalyst)--> 3-Pentyl-γ-butyrolactone

Commonly used catalysts for such transformations include palladium, platinum, and nickel-based catalysts. The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the selectivity and yield of the desired γ-lactone.

Alternatively, hydride reagents can be employed for the reduction of the double bond. Sodium borohydride (NaBH₄), often in the presence of a transition metal catalyst, can achieve this transformation.

| Reduction Method | Reagent/Catalyst | Product | Notes |

| Catalytic Hydrogenation | H₂ / Pd/C, PtO₂, Raney Ni | 3-Pentyl-γ-butyrolactone | Selectively reduces the C=C double bond. |

| Hydride Reduction | NaBH₄ / CoCl₂ | 3-Pentyl-γ-butyrolactone | Can offer good selectivity for the 1,4-reduction. |

Reduction to Furans:

The conversion of 2(5H)-furanones to furans involves the reduction of the carbonyl group to a hydroxyl group, followed by dehydration. A powerful and selective reducing agent for this transformation is diisobutylaluminum hydride (DIBAL-H). DIBAL-H is known to reduce esters and lactones to aldehydes or, upon further reduction, to alcohols. At low temperatures, the reduction of a lactone with DIBAL-H can be stopped at the lactol (hemiacetal) stage. Subsequent acid-catalyzed dehydration of the lactol intermediate yields the corresponding furan (B31954).

The reaction pathway is as follows:

this compound + DIBAL-H --(Low Temperature)--> 3-Pentyl-5-hydroxy-2,5-dihydrofuran (Lactol intermediate)

3-Pentyl-5-hydroxy-2,5-dihydrofuran --(Acid Catalyst, -H₂O)--> 3-Pentylfuran

This method provides a direct route to substituted furans from readily available furanone precursors.

Oxidative Transformations

The electron-rich double bond and the lactone ring of this compound are susceptible to various oxidative transformations, leading to a range of functionalized products.

Epoxidation:

The carbon-carbon double bond of α,β-unsaturated lactones can be epoxidized to form an oxirane ring. This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide, 3-pentyl-4,5-epoxy-dihydrofuran-2-one, is a versatile intermediate for further synthetic manipulations, as the strained epoxide ring can be opened by various nucleophiles.

This compound + m-CPBA --> 3-Pentyl-4,5-epoxy-dihydrofuran-2-one

Baeyer-Villiger Oxidation:

The Baeyer-Villiger oxidation is a classic reaction that converts ketones to esters and cyclic ketones to lactones using peroxy acids organic-chemistry.orgwikipedia.orgnih.gov. While this compound is already a lactone, this type of oxidation can be applied to related furanone structures. The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the groups attached to the carbonyl carbon organic-chemistry.org.

Ozonolysis:

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. Treatment of this compound with ozone, followed by a reductive or oxidative workup, would lead to the cleavage of the double bond within the furanone ring. This would result in the formation of highly functionalized, linear products containing aldehyde, ketone, or carboxylic acid groups, depending on the workup conditions.

| Oxidative Method | Reagent | Product Type |

| Epoxidation | m-CPBA | Epoxide |

| Baeyer-Villiger Oxidation | Peroxy acids | Ring-expanded lactone (in related systems) |

| Ozonolysis | 1. O₃; 2. Workup (e.g., Zn/H₂O or H₂O₂) | Aldehydes, Ketones, Carboxylic acids |

This compound as a Precursor in Complex Organic Synthesis

Synthesis of Natural Product Analogues and Intermediates

The structural motif of this compound is found within or is closely related to several naturally occurring compounds, making it a valuable starting material for the synthesis of these molecules and their analogues.

Mintlactone and Jasmine Lactone:

Mintlactone and jasmine lactone are two well-known natural fragrance compounds that are structurally related to this compound. While direct synthesis from this compound is not extensively documented, its derivatives are key intermediates. For instance, the synthesis of (R)-mintlactone has been achieved through various routes, some of which involve the formation of a substituted furanone core. The structural similarity suggests that this compound could be a potential precursor for the synthesis of these and other related natural lactones.

Insect Pheromones:

Many insect pheromones are long-chain unsaturated esters, ketones, or alcohols. The functionalized pentyl side chain and the reactive lactone ring of this compound make it a potential building block for the synthesis of certain insect pheromones nih.govasianpubs.orggoogle.comelifesciences.org. Through a series of transformations, such as reduction, oxidation, and chain elongation, the furanone core can be elaborated into the more complex structures of these semiochemicals.

Building Blocks for Diverse Heterocyclic Scaffolds

The reactivity of the 2(5H)-furanone ring allows for its conversion into other heterocyclic systems through ring-opening and ring-closing reactions.

Pyridazinones:

The reaction of α,β-unsaturated lactones with hydrazine hydrate is a well-established method for the synthesis of pyridazin-3(2H)-ones. In this reaction, the hydrazine initially acts as a nucleophile, attacking the carbonyl carbon of the lactone. This is followed by a ring-opening and subsequent cyclization to form the stable six-membered pyridazinone ring. Applying this to this compound would be expected to yield 6-hydroxy-4-pentyl-4,5-dihydropyridazin-3(2H)-one, which can then tautomerize or be oxidized to the corresponding pyridazinone.

This compound + N₂H₄·H₂O --> 4-Pentyl-4,5-dihydropyridazin-3(2H)-one derivatives

These pyridazinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including cardiovascular and anticancer properties nih.govscispace.comnih.govresearchgate.netunich.it.

Pyrazolones:

Similarly, the reaction of this compound with substituted hydrazines, such as phenylhydrazine, can lead to the formation of pyrazolone derivatives. The reaction mechanism is analogous to the formation of pyridazinones, involving nucleophilic attack, ring opening, and recyclization. The use of a substituted hydrazine allows for the introduction of a substituent on the nitrogen atom of the resulting pyrazolone ring.

This compound + PhNHNH₂ --> 1-Phenyl-4-pentyl-1H-pyrazol-5(4H)-one derivatives

Pyrazolones are another class of heterocyclic compounds with a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.

| Reagent | Resulting Heterocycle | Significance |

| Hydrazine Hydrate | Pyridazinone | Cardiovascular, Anticancer |

| Substituted Hydrazines | Pyrazolone | Analgesic, Anti-inflammatory |

Conclusion and Future Research Perspectives on 3 Pentylfuran 2 5h One

Synthesis and Reactivity Paradigms for 3-Pentylfuran-2(5H)-one

The synthesis of the 3-alkylfuran-2(5H)-one scaffold, including the 3-pentyl derivative, relies on established and versatile chemical strategies. A common approach involves the modification of acrylic acids. For instance, a carboxyl-assisted C-H functionalization of acrylic acids with formaldehyde, catalyzed by cobalt, has been described for producing butenolides. semanticscholar.org Another fundamental strategy is the cyclization of precursor molecules. The synthesis of spirolactones, which share the lactone ring structure, has been achieved through a cascade annulation of α-keto acids and 1,3-enynes under metal-free conditions, promoted by BF3·Et2O. semanticscholar.org

Bromination is a key reaction for creating versatile furanone intermediates. For example, 3-bromo-2(5H)-furanone can be synthesized from 2(5H)-furanone by the addition of bromine, followed by dehydrobromination. unipi.it This 3-bromo intermediate is a valuable precursor for introducing various substituents at the C-3 position, including an alkyl chain like a pentyl group, through cross-coupling reactions.

The reactivity of the this compound is dictated by the functionalities of the furanone ring: the ester group (lactone), the double bond, and the pentyl substituent. The furanone ring itself can undergo various transformations. It can act as a precursor to other heterocyclic systems such as pyrrolones, pyridazinones, and pyrazoles through ring-opening and subsequent recyclization reactions with different nucleophiles. researchgate.net The conjugated system is susceptible to cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to more complex molecular architectures. researchgate.net Furthermore, the carbonyl group can undergo aldol-type condensations, allowing for further derivatization. researchgate.net

Emerging Methodologies for this compound Synthesis and Derivatization

Modern synthetic chemistry is increasingly focused on efficiency, sustainability, and novelty. For the furanone scaffold, this translates to the development of multicomponent reactions (MCRs) and green synthetic protocols. MCRs are highly efficient processes that allow for the construction of complex molecules like 3,4,5-trisubstituted furan-2(5H)-ones in a single step from simple precursors, such as amines, aldehydes, and diethyl acetylenedicarboxylate. nih.gov These one-pot syntheses are often catalyzed by solid acids like silica (B1680970) sulfuric acid, which are easily recoverable and reusable. nih.gov

Green chemistry principles are also being applied, for instance, by using environmentally benign solvents like water. researchgate.net The use of deep eutectic solvents, which can act as both the solvent and catalyst, represents another green approach in this area. researchgate.net

Catalysis is at the forefront of emerging methodologies. Gold-catalyzed reactions, for example, have been employed for the cycloisomerization of conjugated allenones into furans and for the hydration of 1,3-diynes to form 2,5-disubstituted furans. organic-chemistry.org These methods offer mild reaction conditions and high selectivity, making them attractive for the synthesis of complex furanone derivatives. organic-chemistry.org Asymmetric catalysis is also significant, enabling the production of chiral butenolides from allylic ynoates using chiral phosphine (B1218219) ligands with gold catalysts. semanticscholar.org Such methods are crucial for synthesizing enantiomerically pure compounds for biological evaluation.

Interdisciplinary Approaches in this compound Research

The furanone scaffold is a well-known pharmacophore, and research into its derivatives is inherently interdisciplinary, bridging synthetic chemistry with biology, medicine, and computational science. Derivatives of 2(5H)-furanone have been extensively studied for their biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. nih.govmdpi.com

For example, certain sulfur-containing 2(5H)-furanone derivatives have shown antimicrobial activity against both planktonic and biofilm-embedded bacteria, such as methicillin-resistant S. aureus (MRSA). nih.gov Other substituted furanones have demonstrated significant cytotoxic activity against human cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7). nih.govrsc.org Research into this compound would logically extend to screening for similar biological activities, where the lipophilic pentyl chain could modulate cell membrane permeability and interaction with biological targets.